molecular formula C7H9ClN2 B13040013 1-(4-Chloro-2-pyridyl)ethylamine

1-(4-Chloro-2-pyridyl)ethylamine

Cat. No.: B13040013
M. Wt: 156.61 g/mol
InChI Key: CRJWHVHYCRSVFV-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-pyridyl)ethylamine is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-pyridyl)ethylamine typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with ethylamine under reductive conditions. One common method includes the use of a selective oxime reduction followed by crystallization-induced asymmetric transformation . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-pyridyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the pyridine ring or the ethylamine group.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-2-pyridyl)ethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-pyridyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(4-Pyridyl)ethylamine
  • 1-(4-Bromo-2-pyridyl)ethylamine
  • 1-(4-Methyl-2-pyridyl)ethylamine

Comparison: 1-(4-Chloro-2-pyridyl)ethylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, the chloro-substituted compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3

InChI Key

CRJWHVHYCRSVFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)Cl)N

Origin of Product

United States

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